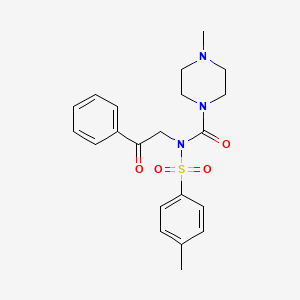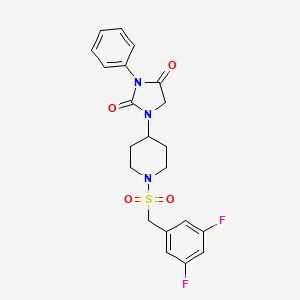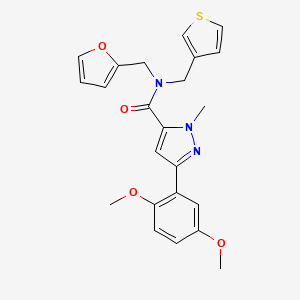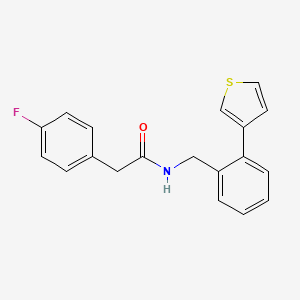![molecular formula C31H30N4O3S B2894202 N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034479-89-3](/img/structure/B2894202.png)
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H30N4O3S and its molecular weight is 538.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of molecules studied for their synthetic methodologies and chemical properties. For instance, compounds with similar structural motifs have been synthesized through various chemical reactions, showcasing the versatility and adaptability of these molecules for targeted therapeutic applications. One approach involves the condensation reactions leading to the formation of pyrrolopyrimidine derivatives, which have been evaluated for their antibacterial and antifungal activities due to the presence of specific functional groups that contribute to their biological activities (Kerru et al., 2019).
Antimicrobial Activity
Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study synthesized a new series of thienopyrimidine linked to rhodanine derivatives, showing significant potency against various bacterial and fungal strains. This highlights the potential of such compounds in addressing resistance to traditional antimicrobials and expanding the arsenal against infectious diseases (Kerru et al., 2019).
Antitumor Activity
The compound and its derivatives have been explored for their antitumor activities. By synthesizing and evaluating different heterocyclic compounds containing the pyrrolopyrimidine scaffold, researchers aim to develop new therapeutic agents with improved efficacy against cancer. Some derivatives have shown promising results in inhibiting tumor cell proliferation, indicating the potential for further development into anticancer drugs (Gangjee et al., 2005).
Enzyme Inhibition
These molecules have also been studied for their role as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis. For example, the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) by pyrrolo[2,3-d]pyrimidine derivatives has been a focus, given the importance of these enzymes in cancer cell proliferation. Dual inhibitors targeting both DHFR and TS could offer a novel approach to cancer therapy, with the potential for increased efficacy and reduced resistance (Gangjee et al., 2000).
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O3S/c1-2-3-18-35-30(37)29-28(26(19-32-29)23-12-8-5-9-13-23)34-31(35)39-21-27(36)33-24-14-16-25(17-15-24)38-20-22-10-6-4-7-11-22/h4-17,19,32H,2-3,18,20-21H2,1H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMWAALTWPTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2894126.png)

![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)
![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)
![[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2894134.png)
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)



![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)
